molecular formula C20H20N4O2S B10969983 N-(2-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B10969983
M. Wt: 380.5 g/mol
InChI Key: TVVUTRLGDLDIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted with a phenyl group at position 5 and an allyl (prop-2-en-1-yl) group at position 2. The triazole is linked via a sulfanyl bridge to an acetamide moiety, which is further substituted with a 2-methoxyphenyl group. Its molecular formula is C20H20N4O2S (SMILES: COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=C3).

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H20N4O2S/c1-3-13-24-19(15-9-5-4-6-10-15)22-23-20(24)27-14-18(25)21-16-11-7-8-12-17(16)26-2/h3-12H,1,13-14H2,2H3,(H,21,25)

InChI Key

TVVUTRLGDLDIGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-(2-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms, contributing to the compound's biological activity.
  • Methoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Sulfanyl Linkage : May play a role in the compound's reactivity and interaction with biological macromolecules.
  • Prop-2-en-1-yl Group : Adds structural diversity, potentially impacting the compound's pharmacological profile.

The molecular formula for this compound is C20H20N4O2SC_{20}H_{20}N_{4}O_{2}S with a molecular weight of approximately 380.46 g/mol .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. The triazole ring is known for its ability to inhibit fungal growth, while the methoxy group may enhance this effect by improving solubility in biological systems .

Anti-inflammatory Effects

Research indicates potential anti-inflammatory activity. The compound may interact with inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .

Cytotoxicity and Anticancer Activity

This compound has shown promise in cytotoxicity studies against various cancer cell lines. For instance, it has been evaluated against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells. The results indicate that it may possess significant anticancer properties, potentially more effective than standard treatments like 5-fluorouracil .

The mechanisms underlying the biological activities of this compound are still under investigation. Studies employing molecular docking and enzyme inhibition assays are essential for elucidating how it interacts with specific targets within cells. Such research can help clarify its pharmacodynamics and pharmacokinetics .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful. Below is a table summarizing some related compounds:

Compound NameMolecular FormulaUnique Features
N-(3,5-dimethoxyphenyl)-2-{[5-(furan-2-yloxy)-4H-thiazol]-3-sulfanyl}acetamideC18H17N3O3SContains a thiazole instead of triazole
N-(3-methoxyphenyl)-2-{[5-(furan-2-yloxy)-4H-thiazol]-3-sulfanyl}acetamideC18H17N3O3SFeatures a furan moiety
N-(3-methoxyphenyl)-2-{[5-(furan-2-yloxy)-4H-thiazol]-3-sulfanyl}acetamideC20H21N5O3SFeatures a pyridine group

This comparison highlights the unique combination of functional groups present in N-(2-methoxyphenyl)-2-{[5-pheny -4-(prop - 2 - en - 1 - yl) - 4H - 1 , 2 , 4 - triazol - 3 - yl]sulfanyl}acetamide, which may enhance its biological efficacy compared to similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to N-(2-methoxyphenyl)-2-{[5-pheny -4-(prop - 2 - en - 1 - yl) - 4H - 1 , 2 , 4 - triazol - 3 - yl]sulfanyl}acetamide:

  • Anticancer Activity : In vitro studies demonstrated that derivatives of triazole compounds exhibited significant cytotoxic effects against various cancer cell lines. These findings suggest that modifications to the triazole structure can enhance anticancer properties .
  • Antimicrobial Studies : Research indicated that related compounds showed promising antimicrobial activity against both bacterial and fungal strains, supporting further exploration into their therapeutic potential .
  • Inflammation Models : Animal models have been used to assess anti-inflammatory effects, with results indicating a decrease in inflammatory markers following treatment with triazole derivatives .

Comparison with Similar Compounds

Positional Isomer: N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CID 979050)

  • Key Difference : Methoxy group at the para position (4-methoxyphenyl) vs. ortho (2-methoxyphenyl) in the target compound.

Piperidinyl-Sulfonyl Derivatives (Compounds 7h and 7i)

  • Structure : Compound 7i (N-(2-Methoxyphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) includes a piperidinyl-sulfonyl group.
  • Impact : The bulky sulfonyl-piperidinyl moiety enhances interactions with hydrophobic pockets in enzymes (e.g., kinase targets) but may reduce blood-brain barrier permeability compared to the allyl group in the target compound .

Orco Agonists and Antagonists (VUAA1, OLC-12)

  • VUAA1 : N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thiol)acetamide.
  • OLC-12 : 2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide.
  • Comparison : Both feature pyridinyl and ethyl substituents on the triazole, unlike the phenyl and allyl groups in the target compound. The pyridinyl group in VUAA1/OLC-12 enables hydrogen bonding with Orco ion channels, while the allyl group in the target may confer distinct steric effects .

Trifluoromethyl and Chloro Derivatives

  • Example : N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
  • Impact : Electron-withdrawing groups (Cl, CF₃) enhance binding to receptors like GPCRs but may reduce solubility. The target compound’s methoxy group (electron-donating) balances lipophilicity and solubility .

Antioxidant and Enzyme Inhibition

  • Compound 7i : Exhibited antioxidant activity (IC₅₀ = 12.3 µM) and acetylcholinesterase inhibition (IC₅₀ = 18.7 µM). The target compound’s allyl group may similarly modulate redox activity but with differing potency due to structural variations .

Antimicrobial and Anti-inflammatory Potential

  • Derivatives from : Pyridin-4-yl and carbamoyl-methyl substitutions showed MIC values of 25–50 µg/mL against E. coli and S. aureus. The target compound’s phenyl and allyl groups may alter membrane penetration efficiency .

Solubility and Stability

  • Allyl Group : Introduces unsaturation, increasing susceptibility to oxidation. Stability studies are critical for formulation .

Preparation Methods

Formation of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is synthesized via cyclization of a thiosemicarbazide intermediate. For example:

  • Hydrazide Preparation : React phenylacetic acid hydrazide with carbon disulfide (CS₂) in ethanol under basic conditions (KOH) to form 5-phenyl-1,3,4-oxadiazole-2-thiol.

  • Propenyl Introduction : Alkylate the oxadiazole-thiol with allyl bromide in dimethylformamide (DMF) using sodium hydride (NaH) as a base, yielding 4-(prop-2-en-1-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol.

Reaction Conditions :

  • Temperature: 80–100°C

  • Time: 6–8 hours

  • Yield: 75–85%

Synthesis of the Sulfanyl Acetamide Moiety

  • Bromoacetylation : Treat 2-methoxyaniline with 2-bromoacetyl bromide in dichloromethane (DCM) and triethylamine (TEA) to form N-(2-methoxyphenyl)-2-bromoacetamide.

  • S-Alkylation : React the triazole-thiol intermediate with the bromoacetamide derivative in DMF/NaH at 35°C for 8 hours, facilitating nucleophilic displacement of bromide.

Key Data :

ParameterValueSource
SolventDMF
BaseNaH (2 eq)
Yield80–90%

Purification and Characterization

  • Recrystallization : Use ethanol/water mixtures to isolate the product.

  • Spectroscopic Validation :

    • IR : Peaks at 1658 cm⁻¹ (C=O), 638 cm⁻¹ (C-S).

    • ¹H NMR : δ 4.30 (s, SCH₂), 5.10–5.40 (m, CH₂=CH), 6.80–7.50 (m, aromatic protons).

Optimization Strategies

Solvent and Temperature Effects

  • DMF vs. Aqueous Media : DMF enhances reaction rates for S-alkylation, while aqueous conditions reduce byproducts.

  • Temperature Control : Maintaining 35°C during coupling prevents decomposition of the propenyl group.

Stoichiometric Adjustments

  • Excess NaH (2 eq) ensures complete deprotonation of the triazole-thiol, improving yields to >85%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Cyclization + S-AlkylationHigh purity, scalableRequires anhydrous conditions85%
One-Pot SynthesisReduced stepsLower yield (60–70%)65%

Data synthesized from.

Challenges and Mitigation

  • Propenyl Stability : Allylic groups may isomerize under heat; using mild temperatures (≤40°C) prevents this.

  • Sulfide Oxidation : Conduct reactions under nitrogen to avoid disulfide formation .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including triazole ring formation via cyclization, sulfanyl-acetamide coupling, and functional group modifications. Key optimization parameters include:

  • Temperature : Maintaining 80–100°C during cyclization to prevent side-product formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sulfanyl group incorporation .
  • Catalysts : Zeolites or pyridine improve coupling reactions between the triazole and acetamide moieties .
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions (e.g., methoxyphenyl proton signals at δ 3.8–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity and detects trace impurities .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 409.12) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme Inhibition : Spectrophotometric assays for lipoxygenase/cyclooxygenase inhibition, comparing IC₅₀ values with standard inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Contradictions often arise from structural analogs with varying substituents (e.g., chloro vs. methoxy groups). Strategies include:

  • Comparative SAR Studies : Synthesize analogs with controlled substituent changes and test under standardized conditions .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with targets (e.g., EGFR kinase), identifying critical binding residues .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends in activity linked to specific functional groups .

Q. What strategies enhance target selectivity when modifying the triazole ring’s substituents?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Introduce chloro or nitro groups to the phenyl ring to improve binding to hydrophobic enzyme pockets .
  • Allyl Group Optimization : Adjust the prop-2-en-1-yl chain length to reduce off-target effects (e.g., shorter chains minimize CYP450 interactions) .
  • Proteomic Profiling : Use affinity chromatography to identify off-target binding proteins and refine substituents accordingly .

Q. What mechanistic approaches elucidate the compound’s interaction with enzymes like lipoxygenase?

  • Methodological Answer :

  • Kinetic Studies : Measure enzyme activity at varying substrate/inhibitor concentrations to determine inhibition type (competitive/non-competitive) .
  • X-ray Crystallography : Co-crystallize the compound with the enzyme to resolve binding modes (e.g., hydrogen bonding with catalytic His residue) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors reduce side reactions and improve heat management during exothermic steps .
  • Microwave-Assisted Synthesis : Accelerate cyclization steps (20–30 minutes vs. hours) while maintaining >90% yield .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion points .

Data Contradiction Analysis

Q. Why do studies report varying anticancer IC₅₀ values for this compound?

  • Methodological Answer : Discrepancies arise from:

  • Cell Line Variability : Differences in membrane permeability (e.g., MCF-7 vs. A549) .
  • Assay Conditions : Serum content in culture media can alter compound bioavailability .
  • Metabolic Stability : Hepatic microsome assays reveal rapid degradation in some cell models, necessitating prodrug strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.